1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one
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Overview
Description
1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a fluoro-substituted azepinoindole moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Azepino Ring: The azepino ring can be constructed through a cyclization reaction involving the indole derivative and an appropriate amine.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparison with Similar Compounds
1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its antimicrobial and anticancer properties.
1H-Indole-2-carboxylic acid: Studied for its anti-inflammatory and analgesic activities.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its fluoro-substituted azepinoindole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-15(19)18-7-3-4-13-12(9-18)11-8-10(16)5-6-14(11)17-13/h2,5-6,8,17H,1,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGJOLLSWSBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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